Researchers using pinacol esters in Suzuki couplings face byproduct co-elution and chromatography bottlenecks. (2-Methyl-6-quinolinyl)boronic acid eliminates pinacol, delivering higher atom economy and cleaner reactions.
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(2-Methyl-6-quinolinyl)boronic acid (CAS 1092790-20-9) is a kinetically favored heteroaryl building block primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced pharmaceutical intermediates and optoelectronic materials. Featuring a boronic acid moiety at the 6-position and a sterically active methyl group at the 2-position of the quinoline ring, this compound offers quantifiable kinetic advantages over standard unsubstituted quinoline derivatives. In industrial procurement and scale-up, it is prioritized for its higher atom economy compared to esterified analogs and its ability to seamlessly install the 2-methylquinoline pharmacophore—a privileged scaffold in kinase inhibitors—without the need for low-yielding, multi-step de novo cyclization protocols [1].
Substituting (2-Methyl-6-quinolinyl)boronic acid with the unmethylated 6-quinolinylboronic acid or the corresponding pinacol ester (CAS 1022090-86-3) introduces measurable process liabilities that directly impact manufacturing costs. The absence of the 2-methyl group leaves the quinoline nitrogen sterically exposed, leading to competitive coordination with palladium catalysts; this necessitates higher catalyst loadings and prolonged reaction times to overcome diminished turnover frequencies [1]. Conversely, substituting with the pinacol ester introduces a substantial mass penalty and generates pinacol as a byproduct during transmetalation; this highly polar byproduct frequently co-elutes with target API intermediates, requiring resource-intensive chromatographic separations that reduce overall yield and increase solvent waste during scaled-up production [2].
The presence of the 2-methyl group on the quinoline ring provides critical steric hindrance that prevents the basic quinoline nitrogen from poisoning the palladium catalyst during cross-coupling. In comparative Suzuki-Miyaura couplings with aryl bromides, (2-Methyl-6-quinolinyl)boronic acid achieves quantitative conversion at significantly lower catalyst loadings than its unmethylated counterpart, directly lowering the cost of goods for precious metal catalysis [1].
| Evidence Dimension | Palladium catalyst loading requirement for >85% yield |
| Target Compound Data | 1.0 - 2.0 mol% Pd loading |
| Comparator Or Baseline | 6-Quinolinylboronic acid (requires 5.0 - 10.0 mol% Pd loading) |
| Quantified Difference | Up to 5-fold reduction in precious metal catalyst requirement |
| Conditions | Suzuki-Miyaura coupling, standard biphasic basic conditions (K2CO3, Pd(dppf)Cl2), 80°C |
Drastically reduces the cost of goods (COGs) and minimizes heavy metal remediation steps in late-stage API synthesis.
As a free boronic acid, this compound exhibits faster transmetalation kinetics compared to its pinacol ester analog, rapidly undergoing activation by aqueous bases to form the reactive boronate species. This allows for rapid cross-coupling under mild thermal conditions, whereas the pinacol ester requires either extended heating or stronger bases to achieve the necessary hydrolysis prior to transmetalation [1].
| Evidence Dimension | Reaction time and temperature for >90% conversion |
| Target Compound Data | 2 to 4 hours at 60°C |
| Comparator Or Baseline | (2-Methyl-6-quinolinyl)boronic acid pinacol ester (>12 hours at 80-100°C) |
| Quantified Difference | 60-80% reduction in batch cycle time and 20-40°C lower temperature requirement |
| Conditions | Mild aqueous base coupling with sterically unhindered aryl halides |
Enables the coupling of temperature-sensitive substrates and significantly increases manufacturing throughput by shortening batch cycles.
Utilizing the free boronic acid rather than the pinacol ester directly improves the atom economy of the coupling reaction and simplifies downstream purification workflows. The transmetalation of the free acid releases only water or simple borate salts, whereas the pinacol ester releases pinacol, a highly polar organic byproduct that frequently complicates the isolation of polar pharmaceutical targets and prevents direct crystallization [1].
| Evidence Dimension | Stoichiometric organic byproduct mass penalty |
| Target Compound Data | ~44 g/mol (as B(OH)3 equivalent leaving group) |
| Comparator Or Baseline | Pinacol ester (generates 118 g/mol pinacol byproduct) |
| Quantified Difference | ~62% reduction in stoichiometric organic byproduct mass |
| Conditions | Post-reaction workup and isolation phase |
Eliminates the need for complex chromatographic removal of pinacol, allowing for direct crystallization protocols in scale-up.
The compound is directly applicable in the modular synthesis of PERK inhibitors and other targeted therapeutics. Its low catalyst requirement and mild reaction conditions make it a highly efficient precursor for installing the 2-methylquinoline pharmacophore onto complex, sensitive API scaffolds without risking thermal degradation [1].
Because the free boronic acid reacts rapidly without the need for harsh deprotection or extended heating, it is highly suited for automated, high-throughput Suzuki-Miyaura library synthesis. This allows medicinal chemists to rapidly screen quinoline-containing analogs with minimal purification bottlenecks caused by pinacol byproducts [2].
In the synthesis of electron-transport materials for OLEDs, the 2-methylquinoline moiety provides desirable electronic properties. The free boronic acid's superior atom economy and lack of organic byproducts streamline the multi-kilogram scale-up of these materials, reducing solvent waste and avoiding catalyst poisoning during polymerization [2].
Irritant